molecular formula C13H19NO B15090518 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin

Cat. No.: B15090518
M. Wt: 205.30 g/mol
InChI Key: PQUSDUYMXLRDIG-UHFFFAOYSA-N
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Description

. These compounds are widely used in medicinal chemistry due to their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.

Preparation Methods

The synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin typically involves the construction of the pyrrolidine ring followed by the attachment of the 3,4-dimethylphenoxy group. One common synthetic route includes the reaction of 3,4-dimethylphenol with an appropriate pyrrolidine derivative under specific conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used to investigate the role of beta-adrenergic receptors in various biological processes.

    Medicine: As a beta-blocker, it is studied for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and anxiety disorders.

    Industry: It is utilized in the development of pharmaceuticals and in the production of other chemical intermediates.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This interaction primarily affects the G-protein coupled receptor pathways, modulating intracellular signaling and physiological responses .

Comparison with Similar Compounds

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin can be compared with other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, this compound is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:

    Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.

    Atenolol: A selective beta1-blocker primarily used for cardiovascular conditions.

    Metoprolol: Another selective beta1-blocker with applications in treating heart diseases.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(3,4-dimethylphenoxy)methyl]pyrrolidine

InChI

InChI=1S/C13H19NO/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3

InChI Key

PQUSDUYMXLRDIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCNC2)C

Origin of Product

United States

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